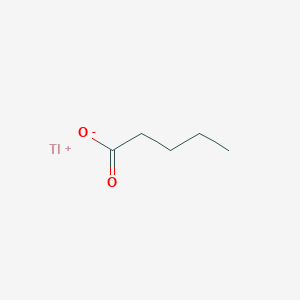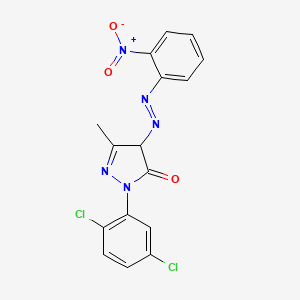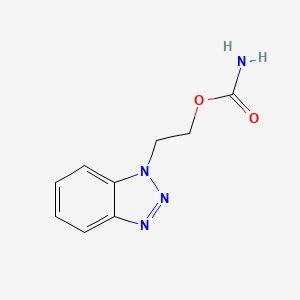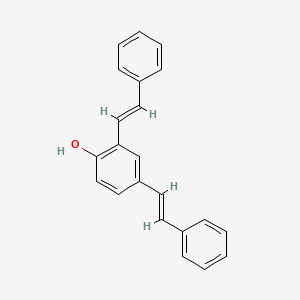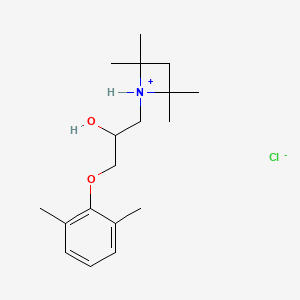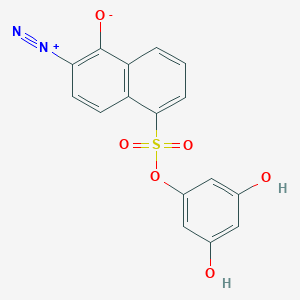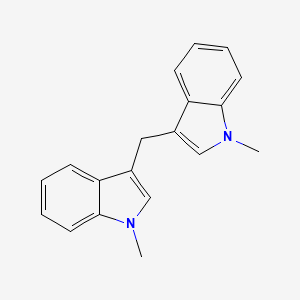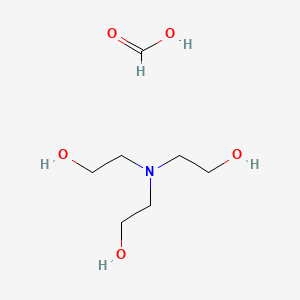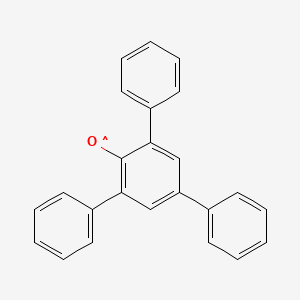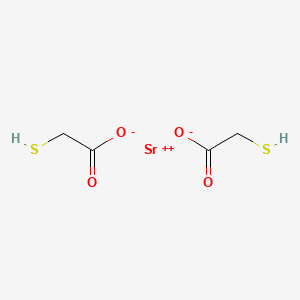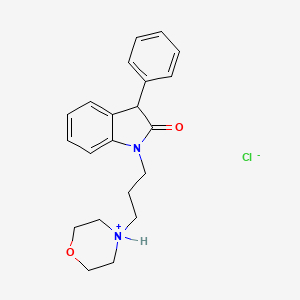
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a morpholine ring attached to a propyl chain, a phenyl group, and an indole core. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole core with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 1,3-Dihydro-1-(3-piperidinopropyl)-3-phenyl-2H-indol-2-one
- 1,3-Dihydro-1-(3-morpholinoethyl)-3-phenyl-2H-indol-2-one
- 1,3-Dihydro-1-(3-pyrrolidinopropyl)-3-phenyl-2H-indol-2-one
Uniqueness
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific structural features, such as the presence of the morpholinopropyl group and the indole core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
42773-93-3 |
|---|---|
分子式 |
C21H25ClN2O2 |
分子量 |
372.9 g/mol |
IUPAC 名称 |
1-(3-morpholin-4-ium-4-ylpropyl)-3-phenyl-3H-indol-2-one;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21-20(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(21)12-6-11-22-13-15-25-16-14-22;/h1-5,7-10,20H,6,11-16H2;1H |
InChI 键 |
JAPQRISOLOBBBH-UHFFFAOYSA-N |
规范 SMILES |
C1COCC[NH+]1CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


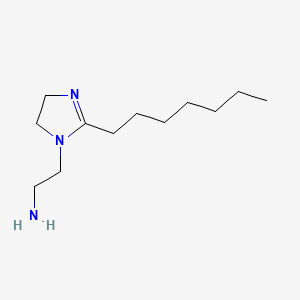
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
